2-(Pyridazin-3-YL)acetonitrile
Overview
Description
2-(Pyridazin-3-YL)acetonitrile is an organic compound that belongs to the pyridazine family. It has a molecular weight of 119.13 and is a white to yellow solid . Its IUPAC name is 3-pyridazinylacetonitrile .
Molecular Structure Analysis
The InChI code for 2-(Pyridazin-3-YL)acetonitrile is 1S/C6H5N3/c7-4-3-6-2-1-5-8-9-6/h1-2,5H,3H2 . This indicates that the molecule consists of a pyridazine ring attached to an acetonitrile group.Physical And Chemical Properties Analysis
2-(Pyridazin-3-YL)acetonitrile is a white to yellow solid . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Anti-Inflammatory Applications
“2-(Pyridazin-3-YL)acetonitrile” derivatives have been studied for their potential anti-inflammatory effects. For instance, some compounds like the 5-acyl-N-methyl derivative have shown activity in inhibiting prostaglandin E2 and interleukin activity in vivo on lipopolysaccharide-stimulated rat peritoneal macrophages .
Synthesis of Azapentalenes
The compound’s structure allows for its use in the synthesis of azapentalenes, which are a class of nitrogen-containing heterocycles. This is achieved through ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom .
Pharmaceutical Research
As a building block in pharmaceutical research, “2-(Pyridazin-3-YL)acetonitrile” can be utilized to create various bioactive molecules. Its presence in peer-reviewed papers and technical documents suggests its relevance in the development of new drugs .
Material Availability for Research
The availability of “2-(Pyridazin-3-YL)acetonitrile” from multiple suppliers indicates its demand and utility in scientific research, particularly in chemistry and biochemistry studies .
Analytical Studies
The compound is also used in analytical studies, where its properties such as NMR, HPLC, LC-MS, and UPLC are documented for reference in various research applications .
Safety And Hazards
The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Safety precautions include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
The pyridazine ring, to which 2-(Pyridazin-3-YL)acetonitrile belongs, is endowed with unique physicochemical properties that make it an attractive heterocycle for drug design . The recent approvals of drugs that incorporate a pyridazine ring suggest that this structure should be extensively studied for therapeutic benefits .
properties
IUPAC Name |
2-pyridazin-3-ylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-4-3-6-2-1-5-8-9-6/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJOPCDICFIYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridazin-3-YL)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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